molecular formula C19H23N3O B14225946 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde CAS No. 823235-00-3

4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde

Cat. No.: B14225946
CAS No.: 823235-00-3
M. Wt: 309.4 g/mol
InChI Key: WHSKDMIXYCMQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde is a chemical compound with the molecular formula C19H23N3O It is known for its unique structure, which includes a diazenyl group (N=N) attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde typically involves the diazotization of 4-(dipropylamino)aniline followed by a coupling reaction with benzaldehyde. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzoic acid.

    Reduction: Formation of 4-{(E)-[4-(Dipropylamino)phenyl]hydrazinyl}benzaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzaldehyde
  • 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzaldehyde
  • 4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzoic acid

Uniqueness

4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde is unique due to its specific diazenyl and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

823235-00-3

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

4-[[4-(dipropylamino)phenyl]diazenyl]benzaldehyde

InChI

InChI=1S/C19H23N3O/c1-3-13-22(14-4-2)19-11-9-18(10-12-19)21-20-17-7-5-16(15-23)6-8-17/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

WHSKDMIXYCMQLI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.